
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with dimethyl groups and a methoxybenzenamine moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Methoxybenzenamine: The final step involves coupling the triazole derivative with 2-methoxybenzenamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzenamine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-1H-1,2,4-triazole
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
- 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine
Uniqueness
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is unique due to the presence of both the triazole ring and the methoxybenzenamine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-8(2)15(14-7)10-6-4-5-9(12)11(10)16-3/h4-6H,12H2,1-3H3 |
Clave InChI |
QNPMSLDHMOUEKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)C2=CC=CC(=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


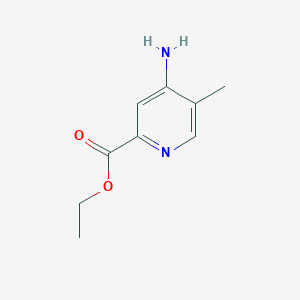
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
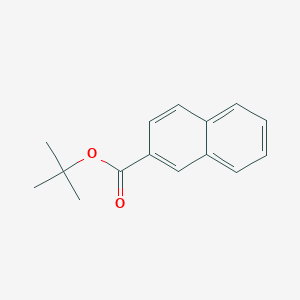
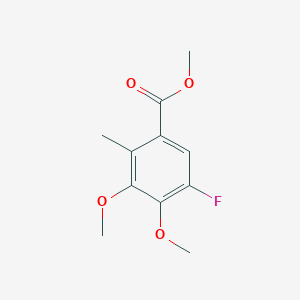


![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
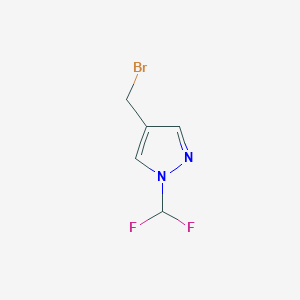
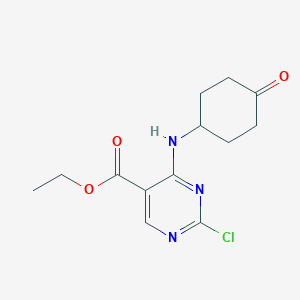
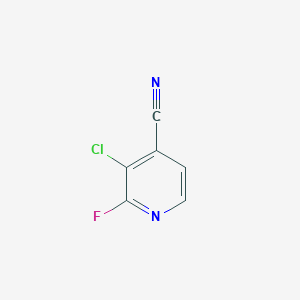

![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)

![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
